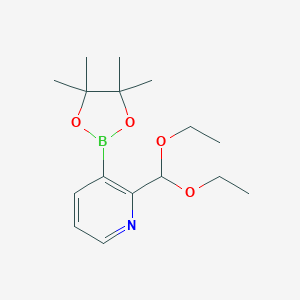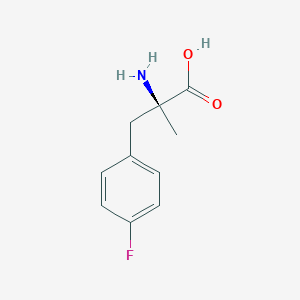
2-(Dietoximatil)-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina
Descripción general
Descripción
The compound you mentioned is a type of organoboronic compound, which are organic compounds with boron-carbon bonds. The 1,3,2-dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a commonly used protecting group for boronic acids in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a diethoxymethyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached to it .Chemical Reactions Analysis
Organoboronic compounds are versatile intermediates in organic synthesis. They can undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Chan-Lam coupling, and conjugate additions .Aplicaciones Científicas De Investigación
Oxidación Aeróbica Fotocatalítica
Este compuesto se ha utilizado en la síntesis de polímeros mesoporosos ordenados a base de trifenilamina para la oxidación aeróbica fotocatalítica sin metales . Estos polímeros tienen una excelente estabilidad y buenas características de respuesta fotoeléctrica, lo que los hace adecuados para el acoplamiento cruzado impulsado por luz visible de derivados de glicina con indoles y la síntesis de 2-benzotiazoles sustituidos .
Sistemas de Liberación de Fármacos
El compuesto se ha utilizado para desarrollar un sistema de liberación de fármacos sensible a las especies reactivas de oxígeno (ROS) . Modificando estructuralmente el ácido hialurónico (HA) con éster de pinacol de ácido fenilborónico (PBAP), la curcumina (CUR) se encapsuló en este sistema para formar nanopartículas cargadas con curcumina (HA@CUR NPs) . Este sistema ha mostrado potencial para el tratamiento de la periodontitis .
Acoplamiento de Suzuki–Miyaura
El acoplamiento cruzado de Suzuki–Miyaura (SM) es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . El compuesto se puede utilizar como un reactivo organoboro relativamente estable, de fácil preparación y ambientalmente benigno en este proceso .
Síntesis de Polímeros Semiconductores
El compuesto se ha utilizado en la síntesis de polímeros semiconductores con altos índices de refracción y bajas birrefringencias . Estos polímeros tienen propiedades ópticas y eléctricas únicas, lo que los hace adecuados para diversas aplicaciones .
Síntesis Asimétrica
Los compuestos organoboro, como este, son de gran utilidad en la síntesis asimétrica <svg class="icon" height="16
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4/c1-7-19-14(20-8-2)13-12(10-9-11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11,14H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOYJRCMVEUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585937 | |
| Record name | 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-41-0 | |
| Record name | 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















